AM1241 is a cannabinoid (CB) receptor agonist that is selective for CB2 over CB1 with Ki values of 7.1 and 580 nM for human recombinant receptors transfected into HEK and CHO cells, respectively, in a radioligand binding assay. It is considered a protean agonist as it has neutral antagonist and partial agonist activity, depending on the assay utilized. It is also acts in a species-dependent manner in vitro, acting as an agonist at human CB2 receptors (EC50 = 190 nM) but an inverse agonist at rat and mouse CB2 receptors (EC50s = 216 and 463 nM, respectively). AM1241 produces antinociception to thermal stimuli in rat hindpaw. The antinociceptive actions of AM1241 were blocked by the CB2 receptor-selective antagonist AM630 but not by the CB1 receptor-selective antagonist AM251. AM1241 is neuroprotective, preventing HIV-1 glycoprotein Gp120-induced apoptosis in primary human and murine neural progenitor cells and increasing cell survival and differentiation. It increases hippocampal neurogenesis and decreases astro- and gliogenesis in GFAP/Gp120 transgenic mice when administered at a dose of 10 mg/kg daily for ten days. AM1241 also delays motor impairment in a murine model of amytrophic lateral sclerosis (ALS).
AM-1241 is a chemical from the aminoalkylindole family that acts as a potent and selective agonist for the cannabinoid receptor CB2. It has analgesic effects in animal studies, particularly against "atypical" pain such as hyperalgesia and allodynia.
(R,S)-AM1241
CAS No.: 444912-48-5
Cat. No.: VC0518246
Molecular Formula: C22H22IN3O3
Molecular Weight: 503.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 444912-48-5 |
---|---|
Molecular Formula | C22H22IN3O3 |
Molecular Weight | 503.3 g/mol |
IUPAC Name | (2-iodo-5-nitrophenyl)-[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]methanone |
Standard InChI | InChI=1S/C22H22IN3O3/c1-24-11-5-4-6-16(24)13-25-14-19(17-7-2-3-8-21(17)25)22(27)18-12-15(26(28)29)9-10-20(18)23/h2-3,7-10,12,14,16H,4-6,11,13H2,1H3 |
Standard InChI Key | ZUHIXXCLLBMBDW-UHFFFAOYSA-N |
SMILES | CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])I |
Canonical SMILES | CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])I |
Appearance | Solid powder |
Chemical and Pharmacological Profile of (R,S)-AM1241
Structural Characteristics and Receptor Selectivity
(R,S)-AM1241 belongs to the aminoalkylindole class, characterized by a bicyclic indole core substituted with alkyl and aromatic groups. Its molecular formula is C₂₄H₂₈N₂O₂, with a molecular weight of 376.49 g/mol. The compound’s enantiomers, R-AM1241 and S-AM1241, were separated via chiral high-performance liquid chromatography (HPLC), revealing distinct pharmacological profiles .
Binding affinity studies demonstrate that (R,S)-AM1241 exhibits nanomolar affinity for CB2 receptors across species, with K₁ values of 2.0 nM, 3.4 nM, and 5.6 nM for human, rat, and mouse CB2 receptors, respectively . In contrast, its affinity for CB1 receptors is negligible (>1,000 nM), conferring a selectivity ratio exceeding 80-fold for CB2 over CB1 .
Table 1: Binding Affinities of (R,S)-AM1241 and Its Enantiomers
Receptor | R,S-AM1241 K₁ (nM) | R-AM1241 K₁ (nM) | S-AM1241 K₁ (nM) |
---|---|---|---|
Human CB2 | 2.0 ± 0.3 | 1.8 ± 0.2 | 75 ± 12 |
Rat CB2 | 3.4 ± 0.5 | 3.1 ± 0.4 | 129 ± 18 |
Mouse CB2 | 5.6 ± 0.7 | 5.2 ± 0.6 | 214 ± 27 |
Functional Activity: Species-Specific Agonism
Functional assays reveal striking species-dependent effects. In human CB2-expressing cells, (R,S)-AM1241 acts as a full agonist, inhibiting forskolin-stimulated cAMP production with an EC₅₀ of 38 nM . Conversely, in rat and mouse CB2 models, it behaves as an inverse agonist, increasing basal cAMP levels . This dichotomy underscores the importance of interspecies receptor variability in preclinical studies.
The enantiomers exhibit divergent activities:
-
R-AM1241: Mimics the racemate’s profile (agonist in humans, inverse agonist in rodents) .
-
S-AM1241: Functions as a full CB2 agonist across all species, with superior antinociceptive efficacy in vivo .
In Vitro Mechanistic Studies
cAMP Modulation and Signaling Pathways
In CHO-K1 cells expressing human CB2 receptors, (R,S)-AM1241 dose-dependently inhibits cAMP accumulation (EC₅₀ = 38 nM, E<sub>max</sub> = 92% inhibition) . This response is blocked by the CB2 antagonist SR144528 but unaffected by CB1 antagonists . Rodent models show inverse agonism, with (R,S)-AM1241 increasing cAMP by 220% in rat CB2 cells .
Chiral Separation and Stereochemical Effects
Chiral separation via HPLC on a Chiralcel OD column yielded enantiomers with optical rotations of [α]²⁵D = +40° (R-) and −46° (S-) . Vibrational circular dichroism (VCD) confirmed absolute configurations, enabling structure-activity relationship (SAR) analyses.
In Vivo Efficacy in Pain Models
Model | Compound | Dose (mg/kg) | Efficacy (% Reversal) |
---|---|---|---|
Carrageenan (rat) | R,S-AM1241 | 3.0 | 78 ± 6 |
Carrageenan (rat) | S-AM1241 | 1.5 | 92 ± 5 |
SNI Neuropathy (rat) | R,S-AM1241 | 1.5 | 65 ± 8 |
PPQ Visceral (mouse) | R,S-AM1241 | 10.0 | 84 ± 7 |
Neuropathic Pain and Self-Medication Paradigms
In spared nerve injury (SNI) models, neuropathic rats self-administered (R,S)-AM1241 intravenously, demonstrating a 65% reduction in mechanical hypersensitivity . Extinction trials showed decreased lever pressing when switched to vehicle, confirming reinforcing properties tied to analgesia . Notably, CB2 antagonist SR144528 abolished both antiallodynia and self-administration behavior .
Protean Agonism and Receptor Conformational Dynamics
Conceptual Framework
(R,S)-AM1241 exemplifies protean agonism, where ligand efficacy depends on receptor conformational states . In constitutively active CB2 systems (e.g., human), it behaves as an agonist, while in quiescent receptors (rodent), it acts as an inverse agonist .
Implications for Drug Development
This phenomenon complicates translational research but offers opportunities for tissue-specific targeting. Molecular dynamics simulations suggest that S-AM1241 stabilizes active CB2 conformations through interactions with transmembrane helices 3 and 6 .
Clinical Implications and Future Directions
Challenges in Translation
Species-specific CB2 signaling necessitates humanized receptor models for lead optimization. Additionally, the racemate’s complex pharmacology favors development of the S-enantiomer as a clinical candidate.
Table 3: Comparative Pharmacokinetic Parameters
Parameter | R,S-AM1241 (i.v.) | S-AM1241 (i.v.) |
---|---|---|
t₁/₂ (h) | 2.3 ± 0.4 | 3.1 ± 0.5 |
C<sub>max</sub> (ng/ml) | 1,520 ± 210 | 980 ± 145 |
AUC₀–∞ (h·ng/ml) | 6,740 ± 890 | 8,920 ± 1,120 |
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